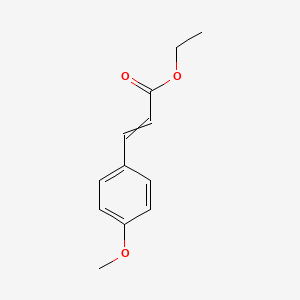

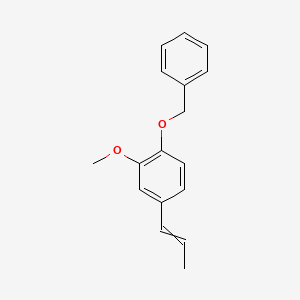

2-Methoxy-1-phenylmethoxy-4-prop-1-enylbenzene

説明

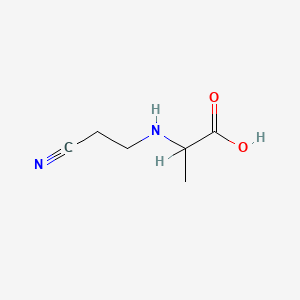

2-Methoxy-1-phenylmethoxy-4-prop-1-enylbenzene is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Assay and Decomposition Dynamics : A study by Chernova et al. (2022) focused on the assay and decomposition dynamics of 2-methoxy-4-(1-propenyl)hydroxybenzene in biological material. Various methods including extraction, chromatography, and spectrophotometry were used. The research found that the decomposition rate of the compound increases with storage temperature, indicating its stability at lower temperatures for extended periods (Chernova, Shormanov, Elizarova & Tsatsua, 2022).

Chemical Synthesis and Reactions : Engler et al. (1999) explored the asymmetric reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems, highlighting the synthesis of various organic compounds. The study demonstrated the potential for creating complex organic molecules with high enantiomeric excess, showcasing the compound's utility in organic synthesis (Engler, Letavic, Iyengar, LaTessa & Reddy, 1999).

Synthesis of Isochromanquinones : Research by Koning et al. (2002) aimed at synthesizing chiral isochromanquinones used a derivative of the compound . This study demonstrated its utility in the synthesis of complex organic structures, particularly in the context of catalytic hydrogenolysis and oxidative cyclization (Koning, Giles, Green & Jahed, 2002).

Antioxidant Activity : Hernawan et al. (2012) investigated the synthesis and antioxidant activity of a derivative of the compound. The study involved various reaction stages and found that at certain concentrations, the synthesized compound exhibited significant antioxidant activity, comparable to known antioxidants (Hernawan, Purwono & Wahyuningsih, 2012).

Electrochemical Applications : Esteves et al. (2007) explored the electrochemical reduction of various derivatives, including 2-methoxy-4-methylene-3-phenyl-tetrahydrofuran. This study demonstrated the compound's potential in electrochemical applications, particularly in organic synthesis and catalysis (Esteves, Ferreira & Medeiros, 2007).

Corrosion Inhibition : Verma, Quraishi & Singh (2015) synthesized derivatives of 2-aminobenzene-1,3-dicarbonitriles and tested their efficiency as corrosion inhibitors on mild steel. The study found significant inhibition efficiency, highlighting the potential of derivatives of 2-Methoxy-1-phenylmethoxy-4-prop-1-enylbenzene in corrosion inhibition (Verma, Quraishi & Singh, 2015).

特性

IUPAC Name |

2-methoxy-1-phenylmethoxy-4-prop-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSSSKBJDZDZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051605 | |

| Record name | 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120-11-6 | |

| Record name | Benzyl isoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-({[3-(trifluoromethyl)anilino]carbonyl}amino)benzoate](/img/structure/B7798155.png)